molecular formula C9H17NO2 B1288057 4-Pyrrolidin-1-yl-pentanoic acid CAS No. 889940-05-0

4-Pyrrolidin-1-yl-pentanoic acid

Cat. No. B1288057
CAS RN: 889940-05-0
M. Wt: 171.24 g/mol
InChI Key: OBVUMCJLQKMUKG-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-yl-pentanoic acid is a biochemical used for proteomics research . It has a molecular formula of C9H17NO2 and a molecular weight of 171.24 .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. It is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases three-dimensional coverage .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Pyrrolidin-1-yl-pentanoic acid are not detailed in the literature, pyrrolidine derivatives have been synthesized via various reactions . For instance, the Petasis reaction has been used to synthesize certain pyrrolidine compounds .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

4-Pyrrolidin-1-yl-pentanoic acid: is a versatile scaffold in drug discovery due to the pyrrolidine ring’s ability to enhance pharmacophore exploration. Its sp3-hybridization contributes to stereochemistry and increases three-dimensional coverage, which is crucial for binding to enantioselective proteins . This compound can be used to design new drugs with varied biological profiles, particularly by exploiting the stereogenicity of carbons in the pyrrolidine ring.

Synthesis of Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine derivative has been utilized in synthesizing SARMs . By optimizing the structure of previously reported pyrrolidine derivatives, researchers have developed compounds like 4-(pyrrolidin-1-yl)benzonitrile derivatives that act as SARMs, highlighting the compound’s role in modifying the pharmacokinetic profile .

Proteomics Research

As a biochemical, 4-Pyrrolidin-1-yl-pentanoic acid is used in proteomics research. Its molecular structure allows for the study of protein interactions and functions, which is essential for understanding cellular processes and identifying potential therapeutic targets .

Bioactive Compound Synthesis

The compound serves as a building block for bioactive molecules with target selectivity. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones , are reported in literature for their role in the synthesis of compounds treating human diseases .

Structure-Activity Relationship (SAR) Studies

4-Pyrrolidin-1-yl-pentanoic acid: is significant in SAR studies. The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring can lead to varied biological profiles of drug candidates, which is pivotal for drug design and development .

Enhancing Pharmacokinetic Properties

The compound is instrumental in modifying pharmacokinetic properties of drugs. Its incorporation into drug molecules can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for successful drug development .

Enantioselective Synthesis

Due to the stereogenic nature of the pyrrolidine ring, 4-Pyrrolidin-1-yl-pentanoic acid is used in enantioselective synthesis, which is vital for creating compounds with specific stereochemistry required for selective biological activity .

Chemical Biology and Targeted Therapy

In chemical biology, this compound is used to develop targeted therapies. By attaching to specific proteins or enzymes, it can be used to modulate biological pathways, offering a targeted approach to treat diseases .

Future Directions

Pyrrolidine derivatives, including 4-Pyrrolidin-1-yl-pentanoic acid, have potential for further exploration due to their diverse biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-pyrrolidin-1-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVUMCJLQKMUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-1-yl-pentanoic acid

Synthesis routes and methods

Procedure details

To a suspension of 4-pyrrolidin-l-yl-pentanoic acid methyl ester (2.0 g, 10.0 mmol) in water (20 mL), NaOH (0.8 g, 20.0 mmol, 2.0 eq) was added and the mixture was heated at reflux for 10 hours. The reaction was then allowed to cool to room temperature, the pH was adjusted to 3 with HCl 37% and the mixture was concentrated under reduced pressure. The residue was treated with EtOH, the sodium chloride precipitated was filtered off and the solvent was evaporated under reduced pressure, affording 1.7 g of the title compound as white solid (99% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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